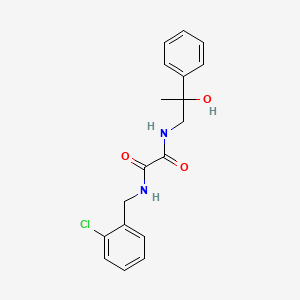

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Description

N1-(2-Chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 2-hydroxy-2-phenylpropyl group at the N2 position. Oxalamides are known for their versatile applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural modularity. This compound’s unique substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-18(24,14-8-3-2-4-9-14)12-21-17(23)16(22)20-11-13-7-5-6-10-15(13)19/h2-10,24H,11-12H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXOTCHVKEKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactivity of Oxalyl Precursors

Oxalamides are typically synthesized via reactions between oxalyl derivatives (e.g., oxalyl chloride, diethyl oxalate) and amines. The oxalyl group’s electrophilic carbonyl carbons undergo nucleophilic attack by amine groups, forming amide bonds. However, the order of amine addition is critical for asymmetric oxalamides like this compound.

Stepwise Amidation Using Oxalyl Chloride

First Amidation: Reaction with 2-Chlorobenzylamine

Oxalyl chloride reacts exothermically with primary amines to form monoamide intermediates. In anhydrous dichloromethane at 0–5°C, 2-chlorobenzylamine (1.0 equiv) can be added dropwise to oxalyl chloride (1.1 equiv) to yield N-(2-chlorobenzyl)oxalyl chloride. The intermediate is stabilized by maintaining a nitrogen atmosphere to prevent moisture ingress.

Second Amidation: Coupling with 2-Hydroxy-2-Phenylpropylamine

The monoamide intermediate is then reacted with 2-hydroxy-2-phenylpropylamine (1.0 equiv) in the presence of a base such as triethylamine (2.2 equiv) to scavenge HCl. Tetrahydrofuran (THF) or dimethylformamide (DMF) is used as a solvent at 25–40°C for 12–24 hours. The product is isolated via vacuum filtration after crystallization from ethanol/water mixtures.

Representative Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Oxalyl chloride, 2-chlorobenzylamine | Dichloromethane | 0–5°C | 2 h | 85% |

| 2 | 2-Hydroxy-2-phenylpropylamine, Et₃N | THF | 25°C | 24 h | 72% |

One-Pot Synthesis via Diethyl Oxalate

Nucleophilic Displacement Strategy

Diethyl oxalate serves as a milder oxalyl source. In ethanol or methanol, 2-chlorobenzylamine and 2-hydroxy-2-phenylpropylamine (1:1 molar ratio) are refluxed with diethyl oxalate (1.0 equiv) for 48–72 hours. The reaction proceeds via sequential nucleophilic attacks, with ethanol acting as both solvent and nucleophile scavenger.

Catalytic Enhancements

Adding catalytic tetrabutoxytitanium (1 mol%) accelerates the amidation by activating the oxalate ester’s carbonyl groups. This method, adapted from large-scale oxamide syntheses, achieves yields up to 89% at 80°C over 24 hours.

Optimized Parameters:

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| None | Ethanol | Reflux | 72 h | 65% |

| Ti(OBut)₄ | Toluene | 80°C | 24 h | 89% |

Solid-Phase Synthesis for High Purity

Resin-Bound Methodology

A Wang resin-functionalized oxalyl chloride derivative enables sequential coupling of amines under controlled conditions. After immobilizing the first amine (2-chlorobenzylamine), the resin is washed to remove excess reagents before introducing the second amine (2-hydroxy-2-phenylpropylamine). Cleavage with trifluoroacetic acid yields the pure product, avoiding intermediate isolation steps.

Challenges and Mitigation Strategies

Regioselectivity Control

The asymmetry of the oxalamide backbone necessitates strict stoichiometric control. Using a 10% excess of oxalyl chloride in stepwise reactions ensures complete conversion of the first amine before introducing the second.

Hydroxy Group Protection

The 2-hydroxy-2-phenylpropyl group’s hydroxyl moiety may undergo undesired esterification or oxidation. Temporary protection via tert-butyldimethylsilyl (TBS) ethers during amidation preserves functionality, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-derived continuous process (EP0462247B1) for oxamide production suggests scalability. By adapting this methodology, dimethyl oxalate and amines could react in a methanol-ammonia mixture under continuous evaporation to remove methanol, enhancing throughput.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, aromatic Hs), 4.45 (s, CH₂Cl), 3.80 (s, CH(OH)), 1.70 (s, C(CH₃)₂).

- IR (KBr): 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O amide), 1260 cm⁻¹ (C-Cl).

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to other oxalamides synthesized via analogous methods (Table 1):

Key Observations :

Physicochemical Properties

Data from synthesized oxalamides reveal trends in melting points and solubility (Table 2):

Key Observations :

- Adamantane-containing oxalamides (e.g., compounds 6, 10) exhibit high melting points (>210°C) due to rigid, symmetric structures . The target compound’s melting point is unreported but may be lower due to its hydroxyl group reducing crystallinity.

- Solubility in polar solvents (e.g., ethanol) is likely higher for the target compound compared to adamantyl derivatives, which are more lipophilic .

Key Observations :

- The hydroxyl group in the target compound could facilitate glucuronidation, enhancing excretion and reducing toxicity risks .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a chlorobenzyl group and a hydroxy-phenylpropyl moiety. The synthesis typically involves multi-step synthetic routes, often utilizing reagents such as oxalyl chloride and various amines. A common synthetic pathway includes the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions to yield the desired oxalamide structure.

General Reaction Scheme

-

Preparation of Starting Materials :

- 2-chlorobenzoyl chloride

- 2-hydroxy-3-phenylpropylamine

-

Reaction Conditions :

- Anhydrous conditions using solvents like dichloromethane.

- Low temperatures to prevent unwanted side reactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Inhibition of inflammatory pathways.

- Anticancer Activity : Induction of apoptosis in cancer cell lines.

The presence of the chlorophenyl ring enhances the compound's interaction with biological targets, as halogenated compounds frequently show improved binding affinity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological effects. The exact pathways can vary depending on the specific application and context of use.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(trifluoromethyl)oxalamide | Contains a chlorobenzene and trifluoromethyl group | Antimicrobial properties reported |

| N1-(benzyl)-N2-(trifluoroacetyl)oxalamide | Benzyl substituent with trifluoroacetyl | Potential anticancer activity |

| N1-(4-fluorobenzyl)-N2-(hydroxy)oxalamide | Fluorinated benzene and hydroxyl group | Anti-inflammatory effects observed |

These compounds highlight the diversity within oxalamides and their potential biological activities. The unique combination of chlorobenzene and hydroxy functionalities in this compound distinguishes it from others by potentially enhancing its pharmacokinetic properties and efficacy as a therapeutic agent.

Case Studies

Several studies have investigated the biological activity of similar oxalamides:

- Antimicrobial Study : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential for development as antibiotic agents.

- Anti-inflammatory Research : In vitro studies indicated that related compounds inhibited pro-inflammatory cytokine release in macrophages, pointing towards their utility in treating inflammatory diseases.

- Cancer Cell Line Studies : Research involving cancer cell lines showed that certain oxalamides induced apoptosis through mitochondrial pathways, indicating their potential as anticancer agents.

Q & A

Q. What are the key synthetic routes for N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. For example, oxalamide cores are formed via condensation of chlorobenzyl amines with hydroxy-phenylpropyl intermediates under carbodiimide-mediated conditions (e.g., DCC/HOBt) . Optimization includes solvent selection (e.g., anhydrous dichloromethane or DMF), temperature control (0–25°C), and purification via silica gel chromatography or recrystallization. Industrial scaling may employ continuous flow reactors for reproducibility .

Q. How is the compound characterized to confirm structural integrity and purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.5 ppm; hydroxypropyl signals at δ 4.6–5.1 ppm) .

- HPLC : Purity assessment (>95%) using reversed-phase C18 columns with UV detection .

- Mass Spectrometry : ESI-MS or APCI-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z ~445) .

Q. What in vitro biological screening strategies are recommended for this compound?

Initial screens should focus on:

- Enzyme Inhibition : Kinase or hydrolase assays (e.g., soluble epoxide hydrolase) using fluorogenic substrates .

- Antiviral Activity : HIV entry inhibition via pseudovirus assays targeting CD4-binding sites .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity? Insights from SAR studies.

SAR comparisons reveal:

- Halogen Substitution : Chlorine at the benzyl position enhances receptor binding affinity vs. fluorine analogs .

- Hydroxypropyl vs. Piperazine Moieties : Hydroxypropyl improves metabolic stability, while piperazine increases solubility but may reduce blood-brain barrier penetration .

- Table : Key analogs and activities:

| Compound Modification | Biological Impact | Source |

|---|---|---|

| N1-(3-fluoro-4-methylphenyl) | Reduced kinase inhibition | |

| N2-(2-methoxypropyl) | Improved metabolic stability |

Q. What computational methods are suitable for studying target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to HIV gp120 or kinase domains .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Modeling : Identify critical H-bond donors (hydroxypropyl) and hydrophobic regions (chlorobenzyl) .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C .

- LC-MS/MS : Monitor degradation products (e.g., cleavage of oxalamide bonds or hydroxyl group oxidation) .

- pH-Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) to guide formulation strategies .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, endpoint measurements) .

- Dose-Response Refinement : Test broader concentration ranges (1 nM–100 µM) to rule out false negatives .

- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Methodological Considerations

Q. How to design a robust SAR study for oxalamide derivatives?

- Scaffold Diversification : Synthesize 10–20 analogs with variations in halogens, alkyl chains, and heterocycles .

- High-Throughput Screening : Use 384-well plates for parallel testing of IC values .

- Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) between structural groups .

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.